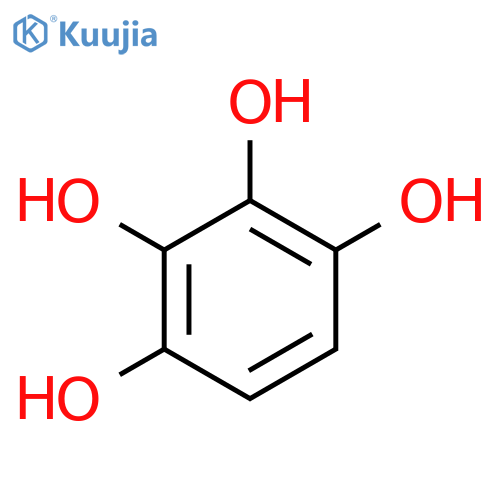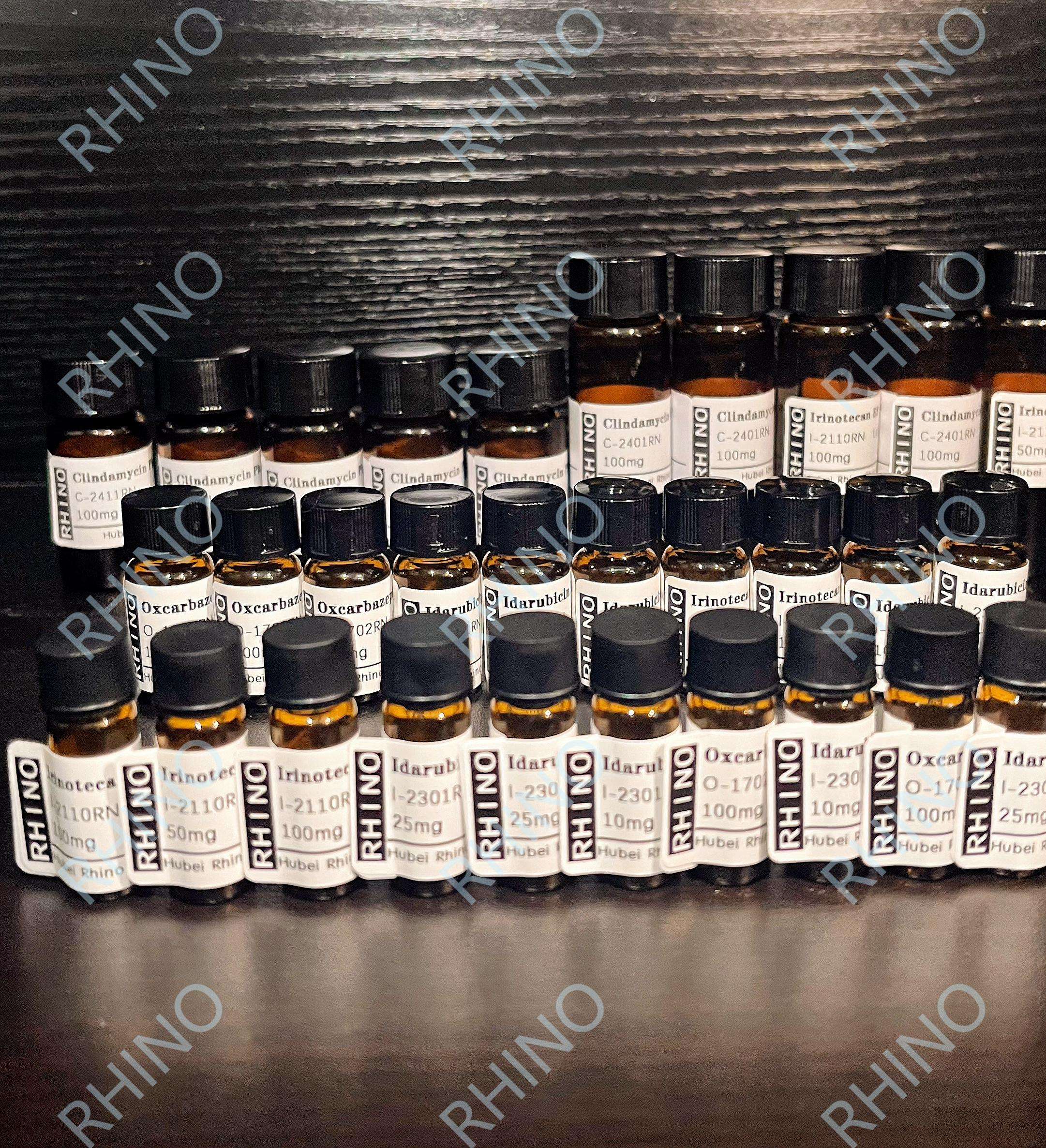Cas no 642-96-6 (benzene-1,2,3,4-tetrol)

benzene-1,2,3,4-tetrol structure
商品名:benzene-1,2,3,4-tetrol
benzene-1,2,3,4-tetrol 化学的及び物理的性質
名前と識別子
-
- 1,2,3,4-Tetrahydroxy-benzol
- 1,2,3,4-tetrahydroxybenzene
- Benzen-1,2,3,4-tetraol
- benzene-1,2,3,4-tetraol
- benzenetetraol
- tetrahydroxybenzene
- trihydroxyphenol
- benzene-1,2,3,4-tetrol
- 1,2,3,4-Benzenetetrol
- Benzenetetrol
- EN300-1869021
- 642-96-6
- DTXSID40343226
- CHEBI:193965
- 1,2,3,4-Benzenetetrol #
- 3,4-dihydroxy-catechol
- SCHEMBL338346
- 980-791-5
- DTXCID00294306
-
- インチ: InChI=1S/C6H6O4/c7-3-1-2-4(8)6(10)5(3)9/h1-2,7-10H
- InChIKey: VERMEZLHWFHDLK-UHFFFAOYSA-N
- ほほえんだ: C1=CC(=C(C(=C1O)O)O)O
計算された属性
- せいみつぶんしりょう: 142.02700
- どういたいしつりょう: 142.02660867g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 4
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 102
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 80.9Ų
- 疎水性パラメータ計算基準値(XlogP): 0.5
じっけんとくせい
- PSA: 80.92000
- LogP: 0.50900
benzene-1,2,3,4-tetrol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1869021-0.1g |
benzene-1,2,3,4-tetrol |
642-96-6 | 0.1g |
$892.0 | 2023-09-18 | ||
| Enamine | EN300-1869021-5.0g |
benzene-1,2,3,4-tetrol |
642-96-6 | 5g |
$2940.0 | 2023-06-03 | ||
| Enamine | EN300-1869021-2.5g |
benzene-1,2,3,4-tetrol |
642-96-6 | 2.5g |
$1988.0 | 2023-09-18 | ||
| Enamine | EN300-1869021-0.25g |
benzene-1,2,3,4-tetrol |
642-96-6 | 0.25g |
$933.0 | 2023-09-18 | ||
| Enamine | EN300-1869021-1g |
benzene-1,2,3,4-tetrol |
642-96-6 | 1g |
$1014.0 | 2023-09-18 | ||
| Enamine | EN300-1869021-1.0g |
benzene-1,2,3,4-tetrol |
642-96-6 | 1g |
$1014.0 | 2023-06-03 | ||
| Enamine | EN300-1869021-10.0g |
benzene-1,2,3,4-tetrol |
642-96-6 | 10g |
$4360.0 | 2023-06-03 | ||
| Enamine | EN300-1869021-0.5g |
benzene-1,2,3,4-tetrol |
642-96-6 | 0.5g |
$974.0 | 2023-09-18 | ||
| Enamine | EN300-1869021-0.05g |
benzene-1,2,3,4-tetrol |
642-96-6 | 0.05g |
$851.0 | 2023-09-18 | ||
| Enamine | EN300-1869021-10g |
benzene-1,2,3,4-tetrol |
642-96-6 | 10g |
$4360.0 | 2023-09-18 |
benzene-1,2,3,4-tetrol 関連文献
-
Ibon Alkorta,José Elguero Org. Biomol. Chem. 2006 4 3096
-
Abdelsamed I. Elshamy,Tarik A. Mohamed,Mahmoud A. A. Ibrahim,Mohamed A. M. Atia,Tatsuro Yoneyama,Akemi Umeyama,Mohamed-Elamir F. Hegazy RSC Adv. 2021 11 20151
642-96-6 (benzene-1,2,3,4-tetrol) 関連製品
- 1806968-99-9(4-(Difluoromethyl)-3-fluoro-5-methoxy-2-nitropyridine)
- 244189-70-6(3-(propan-2-yl)aminopropanoic acid hydrochloride)
- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)
- 111362-50-6(5-Amino-2-chlorobenzamide)
- 1207049-52-2(2-fluoro-N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)benzamide)
- 904813-98-5(2-(phenylamino)-2-(pyridin-2-yl)acetonitrile)
- 651-34-3(4,5-Bis(trifluoromethyl)imidazole)
- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)
- 338425-25-5(<br>N-(4-Bromo-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfany l)-acetamide)
- 872590-47-1(3-(3-fluorophenyl)-6-2-oxo-2-(piperidin-1-yl)ethyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)
推奨される供給者
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
(CAS:642-96-6)Phloroglucinol Impurity 65

清らかである:99%
はかる:100mg
価格 ($):問い合わせ